- One-pot synthesis of S-(-)-(1,1'-binaphthalene)-2,2'-diol catalyzed by Cu(II)-tyrosine ethyl ester complexes, Youji Huaxue, 2003, 23(12), 1422-1424

Cas no 949-67-7 (L-Tyrosine Ethyl Ester)

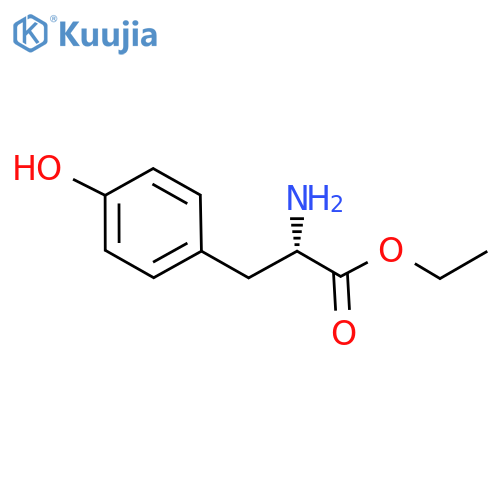

L-Tyrosine Ethyl Ester is a derivative of the amino acid L-tyrosine, where the carboxyl group is esterified with ethanol. This modification enhances its lipophilicity, improving membrane permeability and bioavailability compared to the parent compound. It serves as a valuable intermediate in organic synthesis and peptide chemistry, particularly in the preparation of modified peptides and prodrugs. The ethyl ester group also increases solubility in organic solvents, facilitating its use in non-aqueous reactions. Its stability under mild conditions makes it suitable for applications requiring controlled release or targeted delivery. This compound is commonly utilized in pharmaceutical research and biochemical studies.

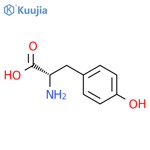

L-Tyrosine Ethyl Ester structure

商品名:L-Tyrosine Ethyl Ester

L-Tyrosine Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- Ethyl L-tyrosinate

- ethyl tyrosinate

- H-Tyr-OEt

- Tyrosineethylester

- L-Tyrosine ethyl ester

- (S)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate

- H-Tyr-OEt (free base)

- <small>L<

- ethyl tyrosine ester

- L-Tyr-OEt

- L-Tyr-OEtHC

- L-Tyrosine ethyl

- TYROSINE-OET

- Tyrosine ethyl ester

- L-Tyrosine, ethyl ester

- Tyr-OEt

- 17RPW76A9G

- SBBWEQLNKVHYCX-JTQLQIEISA-N

- ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate

- L-tyrosine ethyl ester free base

- ethyl-l-tyrosine

- L-TyrosineEthylEster

- L tyrosine ethyl ester

- Ethyl 2-amino-3-(4-hydroxyphenyl)

- L-Tyrosine ethyl ester (ACI)

- L

- Tyrosine, ethyl ester, L- (6CI, 8CI)

- (S)-Tyrosine ethyl ester

- Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate

- NSC 519993

- UNII-17RPW76A9G

- 949-67-7

- C01458

- AKOS005716948

- T0551

- L-TYROSINE ETHYLESTER

- BBL009720

- CHEMBL292389

- EN300-4207604

- (s)-2-amino-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

- Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate #

- AKOS015838771

- SCHEMBL242947

- NS00042880

- EINECS 213-442-6

- CHEBI:9798

- MFCD00063046

- H10794

- CS-0137959

- STL141085

- (L)-tyrosine ethyl ester

- Q27108499

- DTXSID20883574

- L-Tyrosine ethyl ester; Tyrosine, ethyl ester, L- (6CI,8CI); (S)-Tyrosine ethyl ester; Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate; Ethyl L-tyrosinate; NSC 519993

- NSC-519993

- Q-101737

- AS-12776

- L-Tyrosine Ethyl Ester

-

- MDL: MFCD00063046

- インチ: 1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1

- InChIKey: SBBWEQLNKVHYCX-JTQLQIEISA-N

- ほほえんだ: [C@@H](N)(C(OCC)=O)CC1C=CC(O)=CC=1

計算された属性

- せいみつぶんしりょう: 209.10500

- どういたいしつりょう: 209.105193

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 72.6

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.177 g/cm3

- ゆうかいてん: 102.0 to 105.0 deg-C

- ふってん: 343.3 ºC at 760 mmHg

- フラッシュポイント: 161.4 ºC

- 屈折率: 17.5 ° (C=5, EtOH)

- PSA: 72.55000

- LogP: 1.52540

- ようかいせい: 未確定

- ひせんこうど: +20.5° (c=1% in Ethanol)

L-Tyrosine Ethyl Ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- セキュリティの説明: 24/25

- TSCA:Yes

- ちょぞうじょうけん:Store long-term at -20°C

L-Tyrosine Ethyl Ester 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

L-Tyrosine Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T966363-500mg |

L-Tyrosine Ethyl Ester |

949-67-7 | 500mg |

$ 65.00 | 2022-06-02 | ||

| City Chemical | T1325-50GM |

Tyrosine Ethyl Ester |

949-67-7 | MP104-106deg | 50gm |

$231.31 | 2023-09-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66352-25g |

L-Tyrosine ethyl ester, 95% |

949-67-7 | 95% | 25g |

¥3443.00 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208599-25g |

L-Tyrosine ethyl ester |

949-67-7 | 97% | 25g |

¥225.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D509670-10g |

Ethyl L-tyrosinate |

949-67-7 | 97% | 10g |

$235 | 2023-08-31 | |

| Chemenu | CM344336-100g |

L-Tyrosine ethyl ester |

949-67-7 | 95%+ | 100g |

$343 | 2022-05-27 | |

| Enamine | EN300-4207604-2.5g |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

949-67-7 | 2.5g |

$754.0 | 2023-05-25 | ||

| Enamine | EN300-4207604-0.1g |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

949-67-7 | 0.1g |

$339.0 | 2023-05-25 | ||

| Enamine | EN300-4207604-0.25g |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

949-67-7 | 0.25g |

$354.0 | 2023-05-25 | ||

| Fluorochem | 222228-5g |

Ethyl L-tyrosinate |

949-67-7 | 95% | 5g |

£25.00 | 2022-02-28 |

L-Tyrosine Ethyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 30 min, 0 °C; 30 min; 20 min; 10 min; 2 d; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Ammonia Solvents: Water ; pH 8

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ; rt; 4 h, reflux

リファレンス

- Ultrasound-Assisted Synthesis, Antifungal Activity against Fusarium oxysporum, and Three-Dimensional Quantitative Structure-Activity Relationship of N,S-Dialkyl Dithiocarbamates Derived from 2-Amino Acids, ACS Omega, 2019, 4(9), 13710-13720

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: N,N′-Di-tert-butylethylenediamine , Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Dichloromethane ; 4 h, 1 atm, 20 - 23 °C

1.2 Reagents: Disodium sulfide Solvents: Water ; 20 - 23 °C

1.3 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; 20 - 23 °C; 1 h, 20 - 23 °C

1.4 Reagents: Trisodium phosphate , Oxygen Solvents: Water ; 10 min, neutralized, 20 - 23 °C

1.2 Reagents: Disodium sulfide Solvents: Water ; 20 - 23 °C

1.3 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; 20 - 23 °C; 1 h, 20 - 23 °C

1.4 Reagents: Trisodium phosphate , Oxygen Solvents: Water ; 10 min, neutralized, 20 - 23 °C

リファレンス

- A Bioinspired Synthesis of Polyfunctional Indoles, Angewandte Chemie, 2018, 57(37), 11963-11967

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 1 h, 0 °C; 24 h, rt

1.2 Reagents: Ammonia Solvents: Diethyl ether , Water ; 2 h, neutralized, rt

1.2 Reagents: Ammonia Solvents: Diethyl ether , Water ; 2 h, neutralized, rt

リファレンス

- Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquids, International Journal of Pharmaceutics (Amsterdam, 2018, 546(1-2), 31-38

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 60 min, 0 °C; 0 °C → rt; overnight, rt → reflux

リファレンス

- Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver Disease, Journal of Medicinal Chemistry, 2020, 63(8), 4171-4182

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; rt; 24 h, 60 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

リファレンス

- Inhibition of acetylcholinesterase by coumarin-linked amino acids synthesized via triazole associated with molecule partition coefficient, Journal of the Brazilian Chemical Society, 2021, 32(3), 652-664

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; rt → -10 °C; -10 - -5 °C; 2 h, 20 °C; 2 h, 70 - 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 80 °C → 0 °C; pH 8.5 - 9, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 80 °C → 0 °C; pH 8.5 - 9, 0 °C

リファレンス

- Preparation of D-tyrosine by forming tartaric acid dityrosine ester diastereomeric salt, Youji Huaxue, 2006, 26(1), 69-76

ごうせいかいろ 14

L-Tyrosine Ethyl Ester Raw materials

- L-Tyrosine

- (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

- ethyl (2S)-2-amino-3-phenylpropanoate

- H-Tyr-OEt.HCl

L-Tyrosine Ethyl Ester Preparation Products

L-Tyrosine Ethyl Ester 関連文献

-

1. Thiol–ene photoimmobilization of chymotrypsin on polysiloxane gels for enzymatic peptide synthesisMeng Wang,Jun Xing,Yu-Tang Sun,Ling-Xiang Guo,Bao-Ping Lin,Hong Yang RSC Adv. 2018 8 11843

-

2. 518. The synthesis of thyroxine and related compounds. Part XV. The preparation of thyronines from iodonium salts and derivatives of 3,5-disubstituted tyrosinesA. Dibbo,L. Stephenson,T. Walker,W. K. Warburton J. Chem. Soc. 1961 2645

-

3. Reactivity of conjugated azoalkenes towards α-amino acid ethyl estersSilvano Bozzini,Fulvia Felluga,Giorgio Nardin,Alessandro Pizzioli,Giuliana Pitacco,Ennio Valentin J. Chem. Soc. Perkin Trans. 1 1996 1961

-

4. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317

-

5. 279. Interaction between carbonyl groups and biologically essential substituents. Part I. The effect of ketones on optically active amino-derivativesF. Bergel,G. E. Lewis,S. F. D. Orr,J. Butler J. Chem. Soc. 1959 1431

-

6. 341. Cyto-active amino-acids and peptides. Part III. Synthesis of para-substituted phenyl and alkoxymethyl ethers of tyrosineF. Bergel,G. E. Lewis J. Chem. Soc. 1957 1816

-

Ying-Ying Huang,Pawe? J. Rajda,Grzegorz Szewczyk,Brijesh Bhayana,Long Y. Chiang,Tadeusz Sarna,Michael R. Hamblin Photochem. Photobiol. Sci. 2019 18 505

-

Béatrice Nicola?,Maria Barrio,Pol Lloveras,Alain Polian,Jean-Paul Itié,Josep-Lluis Tamarit,Ivo B. Rietveld Phys. Chem. Chem. Phys. 2018 20 24074

-

Béatrice Nicola?,Jean-Paul Itié,Maria Barrio,Josep-Lluìs Tamarit,Ivo B. Rietveld CrystEngComm 2015 17 3974

-

W. J. le Quesne,G. T. Young J. Chem. Soc. 1952 24

949-67-7 (L-Tyrosine Ethyl Ester) 関連製品

- 34081-17-9(ethyl 2-amino-3-(4-hydroxyphenyl)propanoate)

- 18869-47-1(Tyrosine, methyl ester)

- 1080-06-4(Methyl L-tyrosinate)

- 42406-77-9(L-Tyrosine benzyl ester)

- 16874-12-7(L-tyrosine tert-butyl ester)

- 3410-66-0(Methyl D-Tyrosinate)

- 325978-85-6(N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)

- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)

- 2223053-90-3(5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1856504-63-6(N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]propane-2-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:949-67-7)L-Tyrosine Ethyl Ester

清らかである:99%/99%

はかる:25g/100g

価格 ($):276.0/827.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:949-67-7)Ethyl L-tyrosinate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ